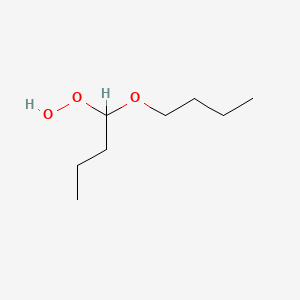![molecular formula C10H7FN2OS B14447657 4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- CAS No. 78659-69-5](/img/structure/B14447657.png)
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- is a heterocyclic compound that features a thiazolone ring with an amino group and a fluorophenyl methylene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- typically involves the condensation of 2-aminothiazole with 4-fluorobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The fluorophenyl group can enhance binding affinity and specificity, while the thiazolone ring can interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Shares a similar structure but with a thiadiazole ring instead of a thiazolone ring.
4-Thiazolidinone derivatives: These compounds have a thiazolidinone ring and are known for their biological activities.
Uniqueness
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- is unique due to the presence of the thiazolone ring, which imparts distinct chemical and biological properties. The fluorophenyl group further enhances its potential for specific interactions in biological systems, making it a valuable compound for research and development.
Propiedades
Número CAS |
78659-69-5 |
|---|---|
Fórmula molecular |
C10H7FN2OS |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-amino-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14) |
Clave InChI |
UBOJXIIHHKEVFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


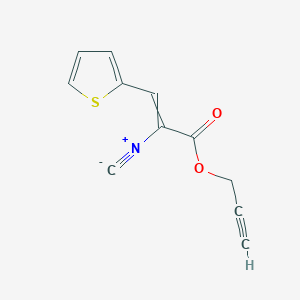

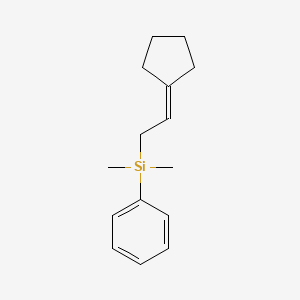
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
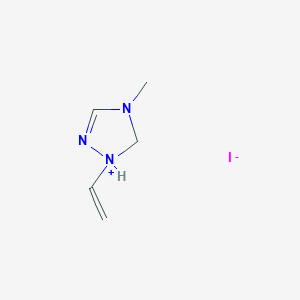
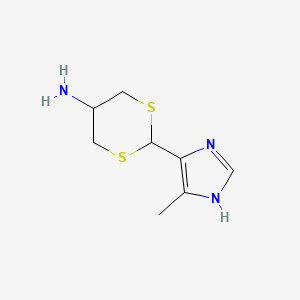
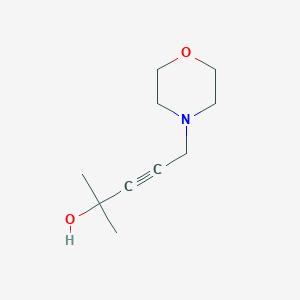
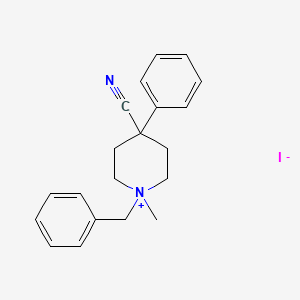


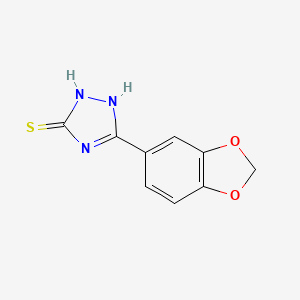
![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)

